Here are some specific examples of its use in scientific research:
1-Bromo-3,5-difluorobenzene can serve as a starting material for the synthesis of various pharmaceuticals and agrochemicals. For instance, it was used in the preparation of 4-bromo-2,6-difluorobenzoic acid, a key intermediate in the synthesis of a potential anti-cancer drug [].
The unique electronic properties of 1-Bromo-3,5-difluorobenzene can be exploited in the design and development of liquid crystals. These materials exhibit specific optical properties that find applications in various technological fields, including displays and optical communication [].
Researchers are exploring the potential of 1-Bromo-3,5-difluorobenzene in the development of novel catalysts and materials with tailored properties. Its reactivity and functional groups can be utilized to create new materials for applications in various fields, such as energy storage and conversion [].
1-Bromo-3,5-difluorobenzene is an aromatic organic compound belonging to the class of halobenzenes. It is a derivative of benzene with a bromine atom at the first position (para position) and fluorine atoms at the third and fifth positions (meta positions) of the benzene ring.
This specific compound is not naturally occurring and is synthesized in laboratories for various research purposes. Its significance lies in its use as an intermediate in organic synthesis, particularly in the preparation of more complex molecules with desired properties [].
1-Bromo-3,5-difluorobenzene has a six-membered carbon ring (benzene ring) with alternating single and double bonds. A bromine atom is attached to the first carbon atom, and fluorine atoms are attached to the third and fifth carbon atoms. The planar structure and delocalized electrons in the aromatic ring contribute to its unique chemical properties [].
Here are some key features of its structure:
1-Bromo-3,5-difluorobenzene can undergo various chemical reactions due to the presence of the reactive bromine atom and the activated aromatic ring. Here are some examples:
BrC6H3F2 + NaOH -> HOC6H2F3 + NaBr (Equation 1)
This palladium-catalyzed reaction allows for the introduction of a variety of vinyl or aryl groups at the position of the bromine atom. This reaction is valuable for creating more complex aromatic molecules.
The bromine atom can be exchanged with other metals like lithium (Li) using strong organometallic reagents like n-butyllithium (n-BuLi). This intermediate can then be used for further functionalization of the aromatic ring.
1-Bromo-3,5-difluorobenzene is a flammable liquid and can irritate the skin and eyes. Exposure may cause harm to organs through prolonged or repeated exposure [].
Here are some safety considerations for handling this compound:
1-Bromo-3,5-difluorobenzene serves multiple applications:
Several methods exist for synthesizing 1-bromo-3,5-difluorobenzene:
Several compounds share structural similarities with 1-bromo-3,5-difluorobenzene. Here is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Key Features |
---|---|---|
3-Bromoaniline | CHBr | Contains an amino group; used in dye synthesis. |
1-Bromo-2,4-difluorobenzene | CHBrF | Different fluorine positions; used in agrochemicals. |
1-Bromo-4-fluorobenzene | CHBrF | Only one fluorine; less reactive than 1-bromo-3,5-difluorobenzene. |
1-Bromo-2-fluorobenzene | CHBrF | Similar reactivity; different substitution pattern. |
Uniqueness: The presence of two fluorine atoms at the meta positions relative to the bromine atom enhances its electrophilic character compared to other bromo-substituted benzenes. This unique positioning allows for specific reactivity patterns that can be exploited in synthetic chemistry.
1-Bromo-3,5-difluorobenzene (CAS: 461-96-1) is a halogenated aromatic compound that has gained significant importance in organic synthesis over the decades. The historical development of this compound is tied to the broader evolution of halogenated aromatics in chemical research. Early reports of its synthesis appear in scientific literature from the 1950s, notably in the work of A. Roe and W.F. Little published in the Journal of Organic Chemistry in 1955, where they reported achieving a 60% yield through the bromination of 2,4-difluoroaniline followed by diazotization and deamination. Later studies by L.I. Kruse et al. in the 1980s achieved similar yields around 57%.
The development of more efficient synthesis routes continued through the 1990s, as evidenced by patents filed by Hoechst Aktiengesellschaft that described improved methods for preparing this compound through direct conversion of 3,5-difluoroaniline via diazotization and subsequent Sandmeyer reaction. This process innovation significantly increased yields to approximately 83%, making the compound more accessible for industrial and research applications.
1-Bromo-3,5-difluorobenzene occupies a distinct position in aromatic halogen chemistry due to its unique combination of different halogen atoms. This compound exemplifies several important concepts in halogenated aromatic chemistry:
The dual functionality of different halogens on the same aromatic ring provides a platform for selective transformations. The carbon-bromine bond is relatively weak and reactive compared to carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry. This differential reactivity allows chemists to perform selective transformations at the bromine position while maintaining the fluorine substituents.
The presence of fluorine atoms significantly influences the electronic properties of the benzene ring. Fluorine's high electronegativity creates a distinct electronic environment that affects both the reactivity and physical properties of the molecule. In electrophilic aromatic substitution reactions, the fluorine atoms act as meta-directors, deactivating the ring toward further substitution reactions. This directing effect is crucial in understanding and predicting reaction outcomes in synthetic planning.
The compound serves as an excellent model system for studying halogen effects in aromatic chemistry, contributing to fundamental understanding of electronic and steric influences in aromatic systems. Its synthesis via the Sandmeyer reaction also demonstrates important principles in diazonium chemistry and copper-catalyzed transformations.
In modern synthetic organic chemistry, 1-bromo-3,5-difluorobenzene has established itself as an important building block for various applications. Its utility stems from several key factors:
The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, and Sonogashira couplings), allowing for the formation of new carbon-carbon bonds. This reactivity pattern enables the construction of complex molecular architectures from relatively simple building blocks.
The fluorine atoms impart unique properties to resulting compounds, including enhanced metabolic stability, altered lipophilicity, and modified binding affinities in biologically active molecules. These properties are particularly valuable in pharmaceutical research, where fluorinated compounds often exhibit improved pharmacokinetic profiles.
The combination of bromine and fluorine substituents creates opportunities for regioselective transformations, enabling precise control over reaction outcomes. This level of control is essential in multi-step syntheses of complex target molecules.
As noted in patent literature, 1-bromo-3,5-difluorobenzene serves as an intermediate for preparing pharmaceuticals and liquid crystal materials, demonstrating its importance in both medicinal chemistry and materials science. Its continued relevance in contemporary chemistry reflects its versatility as a synthetic building block in diverse application areas.
The Sandmeyer reaction begins with the diazotization of 3,5-difluoroaniline under acidic conditions. This involves treating the aniline derivative with sodium nitrite (NaNO₂) in the presence of hydrobromic acid (HBr) at 0–5°C to form the diazonium salt intermediate. The electron-withdrawing fluorine substituents at the 3- and 5-positions stabilize the diazonium ion by reducing electron density on the aromatic ring, which mitigates premature decomposition [1]. Key parameters include maintaining low temperatures to prevent side reactions and ensuring stoichiometric excess of HBr to drive the reaction to completion.
The diazonium salt undergoes bromination via a copper(I)-catalyzed radical mechanism. Copper(I) bromide (CuBr) facilitates homolytic cleavage of the diazonium bond, generating an aryl radical that reacts with bromide ions to form 1-bromo-3,5-difluorobenzene [2]. The mechanism proceeds through three stages:
This pathway is highly selective for para-substituted arenes due to steric and electronic effects imposed by the fluorine substituents.
Optimizing the Sandmeyer reaction for 1-bromo-3,5-difluorobenzene involves:
Direct bromination of 2,4-difluoroaniline using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) offers an alternative route. However, this method suffers from poor regioselectivity due to competing ortho/para-directing effects of fluorine substituents, resulting in mixtures of 1-bromo-2,4-difluorobenzene and 1-bromo-3,5-difluorobenzene [4].
Photochemical methods employ ultraviolet (UV) light to generate bromine radicals from Br₂, which react with 1,3,5-trifluorobenzene via radical chain mechanisms. This approach avoids diazonium intermediates but requires rigorous control of light intensity and reaction time to prevent over-bromination [3]. Yields remain modest (40–60%) compared to Sandmeyer routes.
Method | Yield (%) | Selectivity | Scalability |
---|---|---|---|
Sandmeyer Reaction | 70–85 | High | High |
Direct Bromination | 50–65 | Moderate | Moderate |
Photochemical | 40–60 | Low | Low |
The Sandmeyer reaction outperforms alternatives in yield and scalability, though photochemical methods show promise for niche applications requiring mild conditions [1] [3].
1-Bromo-3,5-difluorobenzene exhibits distinctive regioselectivity patterns in nucleophilic aromatic substitution reactions due to the synergistic electronic effects of the bromine and fluorine substituents. The compound demonstrates a pronounced preference for nucleophilic attack at positions ortho to the fluorine atoms, with regioselectivities typically exceeding 85-90%.
The meta-difluoro substitution pattern creates a unique electronic environment where the fluorine atoms, being highly electronegative, significantly withdraw electron density from the aromatic ring through both inductive and resonance effects. This electron withdrawal activates the ring toward nucleophilic attack while simultaneously directing incoming nucleophiles to specific positions.
Table 3.1.1: Regioselectivity Patterns in Nucleophilic Aromatic Substitution of 1-Bromo-3,5-difluorobenzene
Nucleophile | Substrate | Major Product Position | Regioselectivity (%) | Electronic Effect | Reference |
---|---|---|---|---|---|
Benzyl alkoxide | 1-Bromo-3,5-difluorobenzene | ortho to F | >90 | Electron-withdrawing F directs to ortho | |
Aniline anion | 1-Bromo-3,5-difluorobenzene | ortho to F | >85 | Electron-withdrawing F directs to ortho | |
Benzylamine anion | 1-Bromo-3,5-difluorobenzene | ortho to F | >85 | Electron-withdrawing F directs to ortho | |
Methoxide | 1-Bromo-3,5-difluorobenzene | ortho to F | >90 | Electron-withdrawing F directs to ortho | |
Hydroxyl | 1-Bromo-3,5-difluorobenzene | ortho to F | >88 | Electron-withdrawing F directs to ortho | |
Amide nucleophiles | 1-Bromo-3,5-difluorobenzene | ortho to F | >85 | Electron-withdrawing F directs to ortho |
Experimental studies have demonstrated that the regioselectivity follows a predictable pattern based on electronic considerations. The fluorine atoms create regions of electron deficiency that preferentially activate specific aromatic carbons toward nucleophilic attack. The positioning of the fluorine substituents at the 3 and 5 positions relative to the bromine creates a distinctive activation pattern that favors substitution at the 2 and 4 positions (ortho to fluorine).
The nucleophilic aromatic substitution mechanism for 1-bromo-3,5-difluorobenzene proceeds through the classical addition-elimination pathway, with several distinctive features imparted by the fluorine substituents. The mechanism involves formation of a Meisenheimer complex intermediate, where the electron-withdrawing fluorine atoms provide crucial stabilization.
Table 3.1.2: Mechanistic Considerations for Nucleophilic Aromatic Substitution
Step | Description | Rate-determining | Electronic Requirements | Key Factors |
---|---|---|---|---|
Nucleophile attack | Attack at electron-deficient aromatic carbon | Yes (for electron-poor substrates) | Electron-withdrawing groups activate | Nucleophile strength, substrate activation |
σ-Complex formation | Formation of anionic intermediate (Meisenheimer complex) | No | Stabilization by EWG | Resonance stabilization |
Leaving group departure | Bromide ion elimination | Sometimes | Good leaving group needed | Leaving group ability (Br⁻ > F⁻) |
Aromaticity restoration | Re-establishment of aromatic system | No | Spontaneous | Thermodynamic driving force |
The initial nucleophilic attack represents the rate-determining step for most substrates, particularly those bearing strong electron-withdrawing groups. The fluorine substituents significantly lower the activation energy for this step by stabilizing the developing negative charge in the transition state through their powerful electron-withdrawing effects.
Formation of the σ-complex (Meisenheimer complex) benefits tremendously from the presence of fluorine substituents. These groups stabilize the anionic intermediate through both inductive withdrawal of electron density and resonance delocalization. The stabilization is particularly pronounced when the nucleophilic attack occurs at positions ortho to the fluorine atoms, where direct resonance interaction is possible.
The departure of the bromide leaving group typically occurs readily due to the excellent leaving group ability of bromide ion compared to fluoride. This step may become rate-determining in cases where the nucleophile attack is particularly favored or when the leaving group ability is compromised.
1-Bromo-3,5-difluorobenzene serves as an excellent electrophilic partner in Suzuki-Miyaura cross-coupling reactions, with the bromine atom providing an ideal leaving group for oxidative addition to palladium catalysts. The electron-withdrawing fluorine substituents accelerate the oxidative addition step by increasing the electrophilicity of the carbon-bromine bond, resulting in enhanced reaction rates compared to electron-rich aryl bromides.
Table 3.2.1: Cross-Coupling Reaction Catalyst Systems for 1-Bromo-3,5-difluorobenzene
Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Reference |
---|---|---|---|---|---|---|
Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | Aryl boronic acids | 75-85 | |
Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Aryl boronic acids | 70-80 | |
Pd/C | K₃PO₄ | DMF | 120 | Organostannanes | 65-75 | |
Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85 | Aryl boronic acids | 78-88 | |
PdCl₂(PhCN)₂ | NaOH | THF/H₂O | 90 | Aryl boronic acids | 72-82 |
The electron-withdrawing nature of the fluorine substituents significantly influences the reaction kinetics and selectivity. Computational studies indicate that the oxidative addition barrier is lowered by approximately 2-3 kcal/mol compared to unsubstituted aryl bromides, resulting in faster reaction rates under milder conditions. This enhanced reactivity allows for the use of lower catalyst loadings and reduced reaction temperatures while maintaining high yields.
Optimal reaction conditions typically involve palladium(0) catalysts with phosphine ligands, carbonate bases, and biphasic solvent systems. The choice of base is particularly critical, with sodium and potassium carbonates providing the best balance of reactivity and selectivity. Weaker bases may result in incomplete conversion, while stronger bases can lead to competing side reactions such as nucleophilic aromatic substitution at the fluorine positions.
Table 3.2.2: Suzuki-Miyaura Coupling Optimization Parameters
Parameter | Optimal Value | Effect on Yield | Selectivity Impact | Comments |
---|---|---|---|---|
Catalyst loading | 2-5 mol% | Increases up to 5% | Minimal effect | Diminishing returns >5% |
Base type | Na₂CO₃/K₂CO₃ | Strong bases favor reaction | Can affect regioselectivity | Carbonate bases optimal |
Solvent system | DME/H₂O (4:1) | Biphasic aids base solubility | Solvent effects minimal | Water aids base dissolution |
Temperature | 80-100°C | Higher temp increases rate | Higher temp may reduce selectivity | Balance rate vs selectivity |
Reaction time | 4-8 hours | Longer times improve conversion | Time-dependent side reactions | Monitor for decomposition |
Boronic acid equiv. | 1.2-1.5 equiv. | Excess improves conversion | Minimal impact | Avoid large excess |
Stille coupling reactions with 1-bromo-3,5-difluorobenzene proceed efficiently with various organostannane coupling partners under palladium catalysis. The electron-deficient nature of the aromatic ring facilitates oxidative addition while the fluorine substituents provide additional stabilization to palladium intermediates through weak coordination interactions.
Table 3.2.3: Stille Coupling Methodologies for 1-Bromo-3,5-difluorobenzene
Organostannane | Catalyst | Solvent | Temperature (°C) | Yield (%) | Product Type | Reference |
---|---|---|---|---|---|---|
Bu₃SnPh | Pd(PPh₃)₄ | Toluene | 110 | 78 | Biaryl | |
Bu₃SnCH=CH₂ | Pd₂(dba)₃/AsPh₃ | DMF | 100 | 72 | Styrene derivative | |
Bu₃SnCCPh | Pd(PPh₃)₄ | THF | 80 | 68 | Alkyne product | |
Bu₃SnMe | PdCl₂(PhCN)₂ | NMP | 120 | 75 | Methyl arene | |
Bu₃Sn-2-furyl | Pd(OAc)₂/PPh₃ | Dioxane | 95 | 80 | Heteroaryl product |
The reaction mechanism follows the conventional palladium(0)/palladium(II) catalytic cycle with oxidative addition, transmetallation, and reductive elimination steps. The electron-withdrawing fluorine substituents accelerate the oxidative addition step, making it faster than the subsequent transmetallation, which becomes rate-determining under many conditions.
Site-selective Stille reactions have been demonstrated with polyhalogenated substrates related to 1-bromo-3,5-difluorobenzene. Studies on 1,2-dibromo-3,5-difluorobenzene revealed preferential reaction at the sterically less hindered bromine position, with excellent site-selectivity (>95:5 ratio) favoring reaction at position 1 due to both electronic and steric factors.
The Heck reaction with 1-bromo-3,5-difluorobenzene provides access to fluorinated styrene derivatives and other vinyl-substituted aromatics. The electron-withdrawing fluorine substituents enhance the electrophilicity of the aryl halide, facilitating the initial oxidative addition step and leading to improved reaction rates compared to electron-rich substrates.
Standard Heck reaction conditions employ palladium(0) catalysts with phosphine ligands, triethylamine or other tertiary amine bases, and polar aprotic solvents such as dimethylformamide or acetonitrile. The reaction proceeds through the classical mechanism involving oxidative addition, alkene coordination and insertion, β-hydride elimination, and reductive elimination to regenerate the active catalyst.
The regioselectivity in Heck reactions with 1-bromo-3,5-difluorobenzene typically favors formation of the trans-alkene product, consistent with the mechanism involving syn-addition followed by syn-elimination. The electron-withdrawing fluorine substituents may slightly reduce the regioselectivity compared to electron-rich aryl halides due to decreased stabilization of the β-aryl intermediate.
Modern catalyst systems for cross-coupling reactions with 1-bromo-3,5-difluorobenzene have evolved to include air-stable precatalysts, phosphine-free systems, and recyclable heterogeneous catalysts. The electron-deficient nature of the substrate allows for the use of less reactive catalyst systems that might be ineffective with electron-rich aryl halides.
Phosphine-free catalyst systems based on palladium acetate with additional ligands such as tetrabutylammonium bromide have shown excellent performance in cross-coupling reactions. These systems offer operational simplicity and reduced cost while maintaining high efficiency and selectivity.
Heterogeneous palladium catalysts supported on carbon, silica, or other supports provide advantages in terms of catalyst recovery and recycling. The strongly electron-withdrawing fluorine substituents help prevent catalyst deactivation through coordination, leading to longer catalyst lifetimes and improved turnover numbers.
Recent developments in catalyst optimization have focused on reducing palladium loading while maintaining high efficiency. Microwave-assisted reactions and flow chemistry approaches have enabled the use of very low catalyst loadings (0.1-0.5 mol%) while achieving complete conversions in shortened reaction times.
Selective debromination of 1-bromo-3,5-difluorobenzene presents unique challenges due to the relative stability of carbon-fluorine bonds compared to carbon-bromine bonds. The strength difference between these bonds (C-Br: ~280 kJ/mol, C-F: ~485 kJ/mol) provides an opportunity for selective removal of bromine while preserving the fluorine substituents.
Table 3.3.1: Reduction Chemistry of 1-Bromo-3,5-difluorobenzene
Reducing Agent | Conditions | Selectivity | Product Distribution | Yield (%) | Mechanism | Reference |
---|---|---|---|---|---|---|
Pd/C + H₂ | 1 atm H₂, RT | Debromination > Defluorination | 3,5-Difluorobenzene (major) | 85-95 | Heterogeneous catalysis | |
LiAlH₄ | THF, reflux | Non-selective | Mixed products | 60-70 | Hydride reduction | |
PMHS + Pd(OAc)₂ | KF, THF, RT | Selective debromination | 3,5-Difluorobenzene (95%) | 90-95 | Hydride transfer | |
Rh/Al₂O₃ + H₂ | 1 atm H₂, ambient | Complete dehalogenation | Benzene | 99 | Heterogeneous catalysis | |
Zn/AcOH | Reflux | Selective debromination | 3,5-Difluorobenzene (85%) | 80-90 | Metal reduction |
Palladium-catalyzed hydrogenation using polymethylhydrosiloxane represents one of the most effective methods for selective debromination. This system demonstrates excellent chemoselectivity, preferentially cleaving the weaker carbon-bromine bond while leaving the carbon-fluorine bonds intact. The mechanism involves palladium-catalyzed hydride transfer from the silane to the aromatic carbon bearing the bromine substituent.
The use of 5 mol% palladium acetate with potassium fluoride in tetrahydrofuran at room temperature provides optimal conditions for selective debromination. The potassium fluoride serves a dual role, both activating the silane reagent and potentially stabilizing the fluorine substituents against substitution. Under these conditions, 1-bromo-3,5-difluorobenzene is converted to 3,5-difluorobenzene in 90-95% yield with excellent selectivity.
Heterogeneous palladium on carbon under mild hydrogenation conditions (1 atmosphere hydrogen, room temperature) also provides selective debromination, though with somewhat lower selectivity than the homogeneous silane system. The heterogeneous system offers advantages in terms of catalyst recovery and scalability but requires careful optimization of conditions to maintain selectivity.
Metal-mediated reduction using zinc in acetic acid provides an alternative approach that avoids the use of precious metal catalysts. This method achieves selective debromination in 80-90% yield under reflux conditions, with the acidic medium facilitating the reduction process while the fluorine substituents remain intact due to their resistance to reduction under these conditions.
Defluorination of 1-bromo-3,5-difluorobenzene requires more forcing conditions due to the exceptional strength of carbon-fluorine bonds. Several complementary approaches have been developed to achieve selective or complete defluorination depending on the synthetic objectives.
Table 3.3.2: Defluorination Approaches for Fluorinated Aromatics
Method | Conditions | Selectivity | Fluorine Removal Efficiency | Advantages | Disadvantages | Reference |
---|---|---|---|---|---|---|
Nucleophilic substitution | Strong nucleophiles, heat | Moderate | 60-80% | Mild conditions possible | Harsh conditions often needed | |
Metal-catalyzed hydrogenation | H₂, metal catalyst | Low (non-selective) | 90-99% | Complete defluorination | Over-reduction | |
Electrochemical reduction | Cathode, protic solvent | Moderate | 70-85% | Environmentally friendly | Equipment intensive | |
Photocatalytic HDF | Visible light, photocatalyst | High | 80-95% | Selective, mild conditions | Requires photocatalyst | |
Lewis acid activation | AlCl₃, high temperature | Low | 50-70% | Simple setup | Harsh conditions |
Rhodium on alumina represents the most effective catalyst system for complete hydrodefluorination under mild conditions. Studies have demonstrated that rhodium-catalyzed reactions achieve complete defluorination of polyfluorinated benzenes, including 1-bromo-3,5-difluorobenzene, under 1 atmosphere hydrogen at ambient temperature. The reaction proceeds with half-lives of 11-42 minutes depending on the fluorination pattern, ultimately producing benzene as the final product.
The mechanism of rhodium-catalyzed defluorination involves sequential hydrogen addition and fluoride elimination steps. The process shows preferential removal of adjacent fluorine substituents, suggesting a concerted mechanism where neighboring fluorine atoms facilitate each other's removal through electronic destabilization.
Photocatalytic hydrodefluorination has emerged as a promising alternative that offers enhanced selectivity under mild conditions. Bismuthinidene catalysts with rationally designed pincer ligand scaffolds enable selective defluorination through a bismuth(I)/bismuth(III) redox cycle comprising carbon-fluorine oxidative addition, fluorine/hydrogen ligand metathesis, and carbon-hydrogen reductive elimination.
Recent advances in photocatalytic defluorination include the development of metal-organic framework-based photocatalysts that achieve high deuterium incorporation when using deuterated solvents as hydrogen sources. These systems offer the additional advantage of enabling isotope labeling for mechanistic studies and pharmaceutical applications.
Flammable;Irritant;Health Hazard;Environmental Hazard